![molecular formula C18H13FN2O3 B2467123 8-etoxi-2-(3-fluorofenil)-2H,3H-cromeno[2,3-c]pirazol-3-ona CAS No. 954107-26-7](/img/structure/B2467123.png)
8-etoxi-2-(3-fluorofenil)-2H,3H-cromeno[2,3-c]pirazol-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one, also known as EFCP, is a synthetic compound that belongs to the class of chromeno-pyrazoles. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EFCP has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one is not fully understood. However, it has been reported to interact with various molecular targets, including cyclooxygenase-2, acetylcholinesterase, and caspase-3. 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the hydrolysis of acetylcholine. 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antioxidant activities. 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using various methods, and its yield is relatively high. Another advantage is that it exhibits various pharmacological activities, making it a potential candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood. In addition, its toxicity profile and pharmacokinetic properties have not been fully characterized.
Direcciones Futuras
There are several future directions for the study of 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one. One of the future directions is to investigate its potential use as a diagnostic tool for Alzheimer's disease. Another future direction is to investigate its potential anticancer activity in vivo. In addition, future studies could focus on characterizing its toxicity profile and pharmacokinetic properties. Furthermore, structural modifications of 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one could be explored to improve its pharmacological activities and reduce its toxicity.
Métodos De Síntesis
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one can be synthesized using various methods, including the one-pot synthesis method, microwave-assisted synthesis method, and solvent-free synthesis method. The one-pot synthesis method involves the reaction of 3-fluoroacetophenone, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalytic amount of p-toluenesulfonic acid. The microwave-assisted synthesis method involves the reaction of 3-fluoroacetophenone, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalytic amount of acetic acid under microwave irradiation. The solvent-free synthesis method involves the reaction of 3-fluoroacetophenone, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalytic amount of p-toluenesulfonic acid under solvent-free conditions. The yield of 8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one obtained using these methods ranges from 60% to 90%.
Aplicaciones Científicas De Investigación
- Aplicación: La parte borono del compuesto puede servir como reactivo organoborano en reacciones de acoplamiento SM. Estas reacciones se aplican ampliamente debido a sus condiciones suaves, tolerancia a los grupos funcionales y naturaleza ecológicamente benigna. La rápida transmetalación con complejos de paladio(II) mejora aún más su utilidad .
- Aplicación: La estructura del compuesto sugiere un potencial como agonista de triple acción de PPARα, -γ y -δ. Tales moléculas podrían tener implicaciones terapéuticas para trastornos metabólicos, incluida la diabetes y la dislipidemia .
- Aplicación: El compuesto puede servir como catalizador para reacciones de protodesboronación. El desarrollo de protocolos eficientes para este proceso es valioso en la síntesis orgánica .
- Aplicación: Syed et al. sintetizaron compuestos relacionados y evaluaron su potencial antitubercular contra Mycobacterium tuberculosis. Algunos derivados exhibieron una actividad potente .
Acoplamiento Suzuki–Miyaura
Agonista PPAR de triple acción
Catalizador de protodesboronación
Actividad antitubercular
Propiedades
IUPAC Name |
8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-2-23-15-8-3-5-11-9-14-17(24-16(11)15)20-21(18(14)22)13-7-4-6-12(19)10-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHATFYIVDMCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


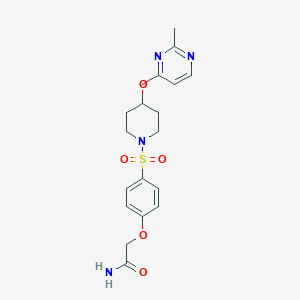
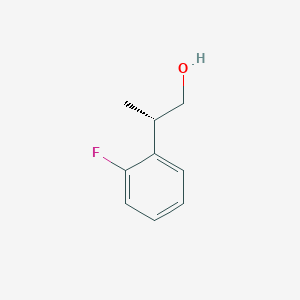

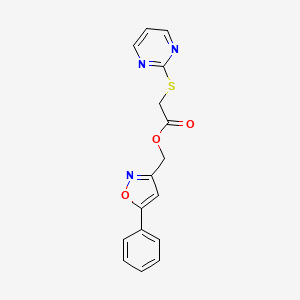

![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2467054.png)
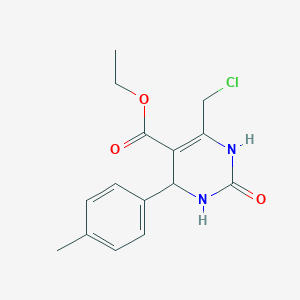
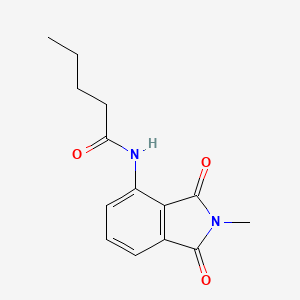


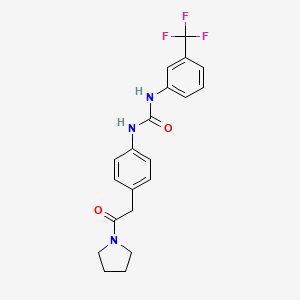
![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)